

Application Notes: Monitoring LRRK2 Kinase Activity via Western Blotting of pS935-LRRK2

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a critical enzyme implicated in the pathogenesis of Parkinson's disease. The phosphorylation of LRRK2 at serine 935 (pS935) is a widely used biomarker for assessing the activity of LRRK2 kinase inhibitors in a cellular context. Treatment with a LRRK2 kinase inhibitor is expected to decrease the level of pS935-LRRK2. This document provides a detailed protocol for the detection of pS935-LRRK2 by Western blot following treatment with a LRRK2 kinase inhibitor.

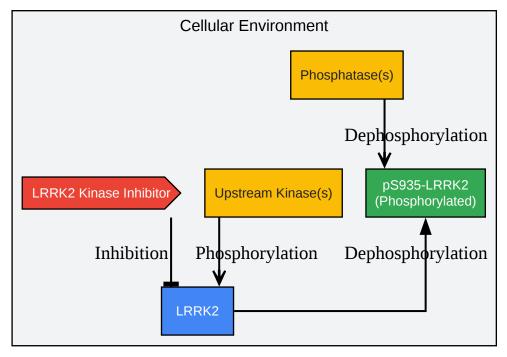
Important Note on **DS21360717**: Initial investigations indicate that the compound **DS21360717** is a potent inhibitor of FER tyrosine kinase and is not reported to be an inhibitor of LRRK2[1]. Therefore, the following protocol is a general guideline for use with a confirmed LRRK2 kinase inhibitor and is not specific to **DS21360717**. Researchers should validate the activity of their chosen inhibitor against LRRK2 prior to conducting this protocol.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of LRRK2 phosphorylation and the experimental workflow for the Western blot protocol.



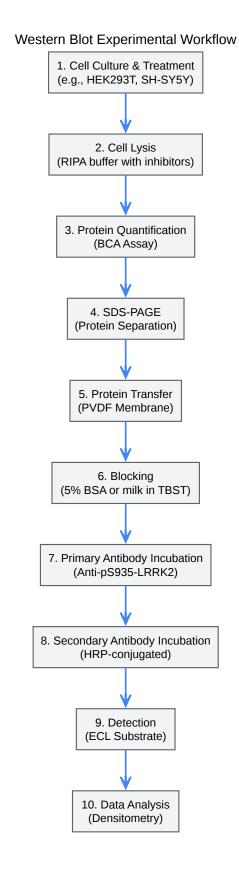
LRRK2 Phosphorylation Signaling Pathway



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Caption: LRRK2 phosphorylation at S935 and its inhibition.





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Caption: Step-by-step workflow for Western blot analysis.



Experimental ProtocolsCell Culture and Treatment

- Cell Seeding: Plate a suitable cell line (e.g., HEK293T or SH-SY5Y, which endogenously
 express LRRK2) in 6-well plates at a density that will result in 70-80% confluency on the day
 of treatment.
- Compound Preparation: Prepare a stock solution of your chosen LRRK2 kinase inhibitor in DMSO. Further dilute the inhibitor in cell culture medium to the desired final concentrations. Include a vehicle-only control (e.g., 0.1% DMSO).
- Treatment: Aspirate the old medium from the cells and replace it with the medium containing the LRRK2 inhibitor or vehicle control. Incubate the cells for a predetermined time (e.g., 1-2 hours), which should be optimized for the specific inhibitor.

Cell Lysis and Protein Quantification

- Washing: After treatment, place the 6-well plates on ice and wash the cells twice with icecold phosphate-buffered saline (PBS).
- \bullet Lysis: Add 100-200 μ L of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
- Scraping and Collection: Scrape the cells from the plate and transfer the lysate to a prechilled microcentrifuge tube.
- Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

Western Blotting



- Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to the lysates to a final concentration of 1X and boil at 95-100°C for 5 minutes.
- SDS-PAGE: Load 20-30 μg of protein per lane onto a 4-12% Bis-Tris SDS-PAGE gel. Include a protein ladder to determine molecular weights. Run the gel according to the manufacturer's recommendations.
- Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
- Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody against pS935-LRRK2, diluted in the blocking buffer, overnight at 4°C with gentle agitation. A primary antibody for total LRRK2 and a loading control (e.g., GAPDH or β-actin) should be used on separate blots or after stripping the initial blot.
- Washing: Wash the membrane three times for 10 minutes each with TBST.
- Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
- Final Washes: Wash the membrane three times for 10 minutes each with TBST.
- Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.
- Imaging: Visualize the protein bands using a chemiluminescence imaging system.

Data Analysis

 Densitometry: Quantify the band intensities for pS935-LRRK2, total LRRK2, and the loading control using image analysis software (e.g., ImageJ).



- Normalization: Normalize the pS935-LRRK2 signal to the total LRRK2 signal for each sample. Further normalization to the loading control can also be performed.
- Data Presentation: Express the normalized pS935-LRRK2 levels as a percentage of the vehicle-treated control.

Data Presentation

The following tables provide a template for organizing quantitative data related to this protocol.

Table 1: Reagent Concentrations and Incubation Times

Reagent/Step	Concentration/Time	Notes	
LRRK2 Inhibitor	User-determined	Optimize based on IC50	
Treatment Time	1-2 hours	Optimize for specific inhibitor	
Protein Loading	20-30 μg		
Primary Antibody Dilution	Varies by Ab	e.g., 1:1000	
Secondary Antibody Dilution	Varies by Ab	e.g., 1:5000	
Blocking Time	1 hour		
Primary Ab Incubation	Overnight at 4°C	_	
Secondary Ab Incubation	1 hour at RT	_	

Table 2: Example Data Normalization



Sample	pS935- LRRK2 Intensity	Total LRRK2 Intensity	Loading Control Intensity	Normalized pS935/Total LRRK2	% of Control
Vehicle Control	1.2	1.1	1.5	1.09	100%
Inhibitor (Low Conc.)	0.8	1.0	1.4	0.80	73.4%
Inhibitor (High Conc.)	0.3	1.2	1.5	0.25	22.9%

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References

- 1. DS21360717 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
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